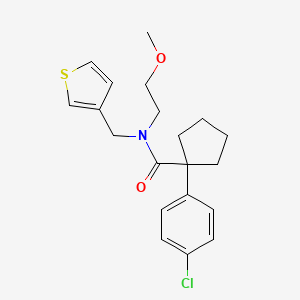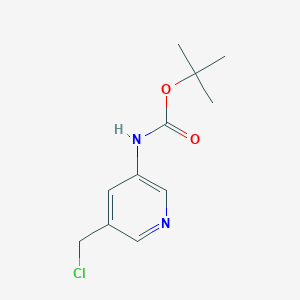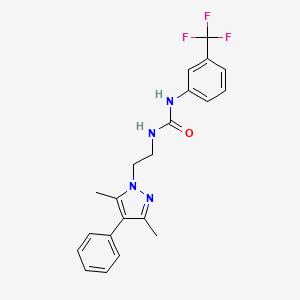![molecular formula C18H18ClN5O B2380677 N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207036-01-8](/img/no-structure.png)
N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on triazole derivatives, including compounds structurally related to N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, has revealed valuable insights into their synthesis and chemical properties. These compounds are synthesized through various chemical reactions involving amines, hydrazines, and hydroxylamine, leading to a wide range of derivatives with diverse chemical functionalities. The detailed synthesis processes explore the reactivity of triazole compounds and their potential for further chemical modifications. Such studies contribute to the understanding of the chemical behavior of triazole derivatives and open up possibilities for their application in different scientific fields, such as materials science and chemical synthesis (L'abbé et al., 1991).
Antimicrobial and Antitumor Activities
Several studies have been conducted on the antimicrobial and antitumor activities of triazole derivatives. These investigations have identified compounds with significant bioactivity, suggesting potential applications in developing new therapeutic agents. The synthesis of new 1,2,4-triazole derivatives and their evaluation against various microorganisms have shown that some of these compounds possess good or moderate antimicrobial activities. This highlights the potential of triazole derivatives in the development of new antimicrobial agents (Bektaş et al., 2007). Additionally, the investigation into the antitumor activities of certain triazole compounds, including their synthesis and the evaluation of their effects on different cancer cell lines, has revealed promising results, suggesting their potential as antitumor agents (Ji et al., 2018).
Molecular Docking Studies
Triazole derivatives have also been studied through molecular docking simulations to understand their interactions with biological targets. These studies provide valuable insights into the potential mechanism of action of triazole compounds on a molecular level, offering a foundation for the rational design of new compounds with enhanced biological activities. For instance, the evaluation of N-aryl derivatives of triazole for their inhibitory activity against enzymes has been supported by molecular docking studies, illustrating how these compounds interact with the active sites of target enzymes. Such research aids in identifying promising candidates for further development as bioactive molecules (Riaz et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzoic acid", "thionyl chloride", "5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride.", "Step 2: 5-amino-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction.", "Step 4: The resulting product is purified by column chromatography to obtain N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS-Nummer |
1207036-01-8 |
Molekularformel |
C18H18ClN5O |
Molekulargewicht |
355.83 |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c1-10-4-6-13(8-12(10)3)20-17-16(22-24-23-17)18(25)21-14-7-5-11(2)15(19)9-14/h4-9H,1-3H3,(H,21,25)(H2,20,22,23,24) |
InChI-Schlüssel |
AVPXWPNCFACEGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)C)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2380597.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)




![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380606.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[4-(trifluoromethoxy)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2380607.png)
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)


![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)